1-Cyclopropyl-1,3-butanedione
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives like 1-Cyclopropyl-1,3-butanedione often involves complex chemical processes. Techniques such as the Knoevenagel condensation followed by Corey–Chaykovsky cyclopropanation are employed in the synthesis of related cyclopropane compounds (Ivanova et al., 2023). Another approach involves the synthesis of cyclopropane-1,1-dicarboxylates from 1-menthone (Sato et al., 1989).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by unique features like the presence of a three-membered ring, which impacts their chemical behavior. Single-crystal X-ray diffraction data have been used to unambiguously prove the structure of synthesized cyclopropane compounds (Ivanova et al., 2023).
Chemical Reactions and Properties
Cyclopropanes exhibit a range of chemical reactions due to their strained ring structure. For instance, the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes involves a sequence of reactions including homolytic displacement (Bury et al., 1982). Additionally, diastereoselective reactions, such as the ring-opening of cyclopropanecarboxylic esters, are also notable (Shimada et al., 1993).
Physical Properties Analysis
The physical properties of cyclopropane derivatives like 1-Cyclopropyl-1,3-butanedione are influenced by their molecular structure. Studies on related compounds often focus on crystal structures and modeling to understand these properties better (Abele et al., 1999).
Chemical Properties Analysis
The chemical properties of 1-Cyclopropyl-1,3-butanedione and similar compounds are marked by their reactivity and stability. Efficient synthesis methods, often involving sulfonium salts, have been developed for cyclopropane derivatives (Nambu et al., 2015), indicating the versatility of these compounds in various chemical reactions.
Safety And Hazards
properties
IUPAC Name |
1-cyclopropylbutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGMDWRXACELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452004 | |
Record name | 1-Cyclopropyl-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1,3-butanedione | |
CAS RN |
21573-10-4 | |
Record name | 1-Cyclopropyl-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylbutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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